molecular formula C21H19NO2 B10924532 (2E)-3-[4-(dimethylamino)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one

(2E)-3-[4-(dimethylamino)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one

Cat. No.: B10924532
M. Wt: 317.4 g/mol
InChI Key: VXPHVHMTDLBAKR-NTEUORMPSA-N
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Description

(E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE is an organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, a hydroxy group attached to a naphthyl ring, and a propenone moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE typically involves the condensation of 4-(DIMETHYLAMINO)BENZALDEHYDE with 1-HYDROXY-2-NAPHTHALDEHYDE in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: (E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbon-carbon double bond in the propenone moiety can be reduced to form a saturated compound.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of 1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE derivatives.

    Reduction: Formation of 3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXY-2-NAPHTHYL)PROPANE.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For example, the dimethylamino group may interact with nucleophilic sites, while the hydroxy group can form hydrogen bonds with target molecules. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

  • (E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(2-HYDROXY-1-NAPHTHYL)-2-PROPEN-1-ONE
  • (E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXY-2-PHENYL)-2-PROPEN-1-ONE
  • (E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXY-2-THIENYL)-2-PROPEN-1-ONE

Comparison: (E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE is unique due to the presence of both a hydroxy group on the naphthyl ring and a dimethylamino group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The specific arrangement of these groups also influences the compound’s physical properties, such as solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one

InChI

InChI=1S/C21H19NO2/c1-22(2)17-11-7-15(8-12-17)9-14-20(23)19-13-10-16-5-3-4-6-18(16)21(19)24/h3-14,24H,1-2H3/b14-9+

InChI Key

VXPHVHMTDLBAKR-NTEUORMPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3C=C2)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

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